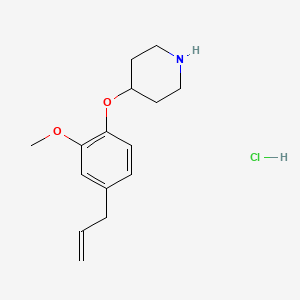

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride

Description

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride is a piperidine derivative with a substituted phenoxy group at the 4-position of the piperidine ring. The phenoxy group bears an allyl substituent at the 4-position and a methoxy group at the 2-position. Piperidine derivatives are frequently explored in pharmaceutical research due to their versatility as intermediates or bioactive molecules .

Properties

IUPAC Name |

4-(2-methoxy-4-prop-2-enylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h3,5-6,11,13,16H,1,4,7-10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFZVAHCVBNLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-allyl-2-methoxyphenol and piperidine.

Formation of Intermediate: The 4-allyl-2-methoxyphenol is reacted with piperidine under basic conditions to form 4-(4-allyl-2-methoxyphenoxy)piperidine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to remove the allyl group or to convert the methoxy group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H26ClNO2

- Molecular Weight : 311.8 g/mol

- Functional Groups : The compound features a piperidine ring with an allyl-2-methoxyphenoxy substituent, enhancing its solubility and biological activity.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, which are essential for creating derivatives with enhanced properties.

Biology

Research has indicated that 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) against S. aureus was recorded at 32 µg/mL.

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Medicine

The therapeutic potential of this compound is being explored in the treatment of neurological disorders. Its interaction with neurotransmitter systems suggests it may have implications for conditions characterized by dysregulated neurotransmission. Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Piperidine ring with allyl-2-methoxyphenoxy group | Potential for diverse pharmacological profiles |

| Other Piperidine Derivatives | Varying substitutions on piperidine ring | Diverse biological activities depending on substituent nature |

This table highlights how this compound compares to other compounds in terms of structure and biological activity potential.

Antimicrobial Activity Study

A recent investigation focused on the antimicrobial properties of various piperidine derivatives, including this compound. The study found that it exhibited notable inhibitory effects on bacterial growth, supporting its potential as a therapeutic agent against resistant strains.

Anti-inflammatory Mechanism Investigation

Research published in Pharmaceutical Biology explored the anti-inflammatory effects of this compound using macrophages stimulated by LPS. Results indicated that treatment significantly reduced levels of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory action.

Mechanism of Action

The mechanism of action of 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Key Structural Features

The table below compares substituents and functional groups of 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride with similar piperidine derivatives:

| Compound Name | Piperidine Substituent (Position 4) | Key Functional Groups | Molecular Formula (Est.) | Molecular Weight (Est.) |

|---|---|---|---|---|

| 4-(4-Allyl-2-methoxyphenoxy)piperidine HCl | 4-Allyl-2-methoxyphenoxy | Allyl, Methoxy, Ether | C₁₅H₂₀ClNO₂ | ~298 (theoretical) |

| 4-(Diphenylmethoxy)piperidine HCl | Diphenylmethoxy | Phenyl, Ether | C₁₈H₂₁NO·HCl | 303.83 |

| 4-(Trifluoromethyl)piperidine HCl | Trifluoromethyl | CF₃ | C₆H₁₁ClF₃N | 189.61 |

| 4-(3-Methoxyphenyl)piperidine HCl | 3-Methoxyphenyl | Methoxy, Aromatic | C₁₂H₁₆ClNO | ~241 (theoretical) |

Notes:

Physicochemical Properties

Key Observations :

Toxicological Profiles

Notes:

- *Category 4 toxicity (LD₅₀ > 300 mg/kg) is inferred from structural analogs like 4-(Diphenylmethoxy)piperidine HCl .

Research and Application Gaps

- Synthetic Utility : Piperidine derivatives are often intermediates in drug synthesis (e.g., antipsychotics, analgesics) . The allyl group in the target compound could enable further functionalization via click chemistry or cross-coupling reactions.

- Data Limitations : Critical gaps exist in environmental persistence, biodegradability, and chronic toxicity for most analogs, including the target compound .

Biological Activity

4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 275.78 g/mol

The compound features a piperidine ring substituted with an allyl group and a methoxyphenoxy moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that this compound may modulate enzyme activity, influence gene expression, and affect cellular signaling pathways.

Inhibition Studies

Inhibition studies have shown that this compound can inhibit specific enzymes involved in disease pathways. For instance, it has demonstrated potential as an inhibitor of phospholipase C, with an IC50 value indicating significant activity at low concentrations.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound selectively targets cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Comparative Biological Activity

The biological activity of this compound can be compared with similar compounds. The following table summarizes some structurally related compounds along with their biological profiles:

| Compound Name | Chemical Formula | Unique Features | Biological Activity Profile |

|---|---|---|---|

| 4-(2-Methoxyphenoxy)piperidine | CHNO | Lacks allyl substitution; different activity profile | Moderate cytotoxicity against specific cancer cells |

| 4-Allyl-2-methoxyphenol | CHO | Contains a phenolic hydroxyl group | Exhibits antifungal and antibiofilm activity |

| Piperidine derivatives | Varies | Diverse modifications possible | Potential applications in CNS diseases and antimicrobial therapy |

Antifungal Activity

A study highlighted the antifungal properties of related compounds, such as 4-allyl-2-methoxyphenol (eugenol), which exhibited significant antibiofilm activity against azole-resistant Aspergillus fumigatus isolates. This suggests that similar mechanisms may be present in this compound, potentially offering therapeutic benefits against resistant fungal strains .

Drug Development Applications

Research has explored the application of this compound in drug development. Its ability to selectively target cancer cells while sparing normal tissues makes it a promising candidate for further optimization in therapeutic formulations .

Pharmacological Activity Spectrum

Using computational methods such as the PASS (Prediction of Activity Spectra for Substances), researchers have predicted a wide range of pharmacological activities for piperidine derivatives, including anti-cancer, anti-inflammatory, and antimicrobial effects. This positions this compound as a versatile candidate for various therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.